molecular formula C11H7ClN2O B1597756 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole CAS No. 852690-99-4

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

Cat. No.: B1597756
CAS No.: 852690-99-4
M. Wt: 218.64 g/mol
InChI Key: NKSXSHOHTVKMDN-UHFFFAOYSA-N
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Description

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole is a heterocyclic compound that features both benzofuran and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.

Biochemical Pathways

Based on the compound’s potential use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Preparation Methods

The synthesis of 3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole typically involves the reaction of 5-chloro-2-acetylbenzofuran with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C .

Chemical Reactions Analysis

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Comparison with Similar Compounds

3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzofuran and pyrazole rings, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-chloro-1-benzofuran-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSXSHOHTVKMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376935
Record name 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852690-99-4
Record name 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole
Reactant of Route 2
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole
Reactant of Route 3
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole
Reactant of Route 4
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole
Reactant of Route 5
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole
Reactant of Route 6
3-(5-Chlorobenzofuran-2-yl)-1H-pyrazole

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